N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine
Description
(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID is a complex organic compound characterized by its unique structural features. This compound contains a chromen ring, a propyl group, and an amino acid moiety, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-5-7-14-10-18(24)28-16-9-12(3)8-15(19(14)16)27-11-17(23)22-20(21(25)26)13(4)6-2/h8-10,13,20H,5-7,11H2,1-4H3,(H,22,23)(H,25,26)/t13-,20+/m1/s1 |
InChI Key |
DKKMDJAUHUGURW-XCLFUZPHSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID typically involves multiple steps, including the formation of the chromen ring, the introduction of the propyl group, and the coupling of the amino acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen ring can yield chromen-2-one derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring and amino acid moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID: shares similarities with other chromen derivatives and amino acid conjugates.
Chromen-2-one derivatives: These compounds have similar structural features and can undergo similar chemical reactions.
Amino acid conjugates: Compounds with amino acid moieties exhibit similar biological activities and mechanisms of action.
Uniqueness
The uniqueness of (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
